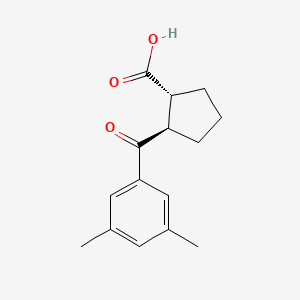

trans-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Description

Trans-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: is a chemical compound that belongs to the class of cyclopentane carboxylic acids. It is characterized by its unique structure, which includes a cyclopentane ring substituted with a 3,5-dimethylbenzoyl group and a carboxylic acid group. This compound is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents.

Properties

IUPAC Name |

(1R,2R)-2-(3,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-6-10(2)8-11(7-9)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULJYEIVQURUSE-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2CCCC2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641341 | |

| Record name | (1R,2R)-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733741-21-4 | |

| Record name | (1R,2R)-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the 3,5-Dimethylbenzoyl Group: This step involves the acylation of the cyclopentane ring using 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Trans-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the benzoyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, hydrocarbons.

Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Trans-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid has diverse research applications due to its unique structure and properties. Some of the key applications include:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of trans-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary based on the specific application and context of use.

Comparison with Similar Compounds

Trans-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

Trans-2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with different positional isomers of the dimethylbenzoyl group.

Trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: Another positional isomer with different substitution patterns on the benzoyl group.

Trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: Similar compound with a cyclohexane ring instead of a cyclopentane ring.

The uniqueness of this compound lies in its specific substitution pattern and ring structure, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

trans-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

- Chemical Formula : C15H18O3

- CAS Number : 733741-21-4

- Molecular Weight : 246.30 g/mol

The compound features a cyclopentane ring substituted with a dimethylbenzoyl group and a carboxylic acid moiety, which influences its biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on cell signaling pathways and potential therapeutic applications.

The compound is believed to interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular communication and signal transduction. GPCRs are involved in numerous physiological processes, making them significant targets for drug development .

-

GPCR Modulation :

- The compound may act as an agonist or antagonist at specific GPCRs, influencing downstream signaling pathways such as those involving cyclic AMP (cAMP) and calcium ions.

- Activation of these pathways can lead to various biological responses, including modulation of heart rate and smooth muscle contraction .

- Antitumor Activity :

- Anti-inflammatory Effects :

Antitumor Activity

A study evaluated the effects of this compound on various cancer cell lines, including MCF7 (breast cancer) and HL60 (leukemia). The findings indicated:

- IC50 Values :

Anti-inflammatory Activity

Research focused on the compound's ability to modulate inflammatory responses:

- Experimental Setup : Human macrophages were treated with the compound followed by stimulation with lipopolysaccharides (LPS).

- Results : A notable reduction in tumor necrosis factor-alpha (TNF-α) production was observed, supporting its anti-inflammatory potential .

Data Summary

| Biological Activity | Cell Line/Model | IC50 Value |

|---|---|---|

| Antitumor | MCF7 | 12 µM |

| Antitumor | HL60 | 10 µM |

| Anti-inflammatory | Human Macrophages | N/A |

Q & A

Q. Example Protocol :

Prepare cyclopentane-1-carboxylic acid with a protected amine or hydroxyl group.

Perform Friedel-Crafts acylation using AlCl₃ as a Lewis catalyst.

Deprotect functional groups and isolate via reverse-phase HPLC (≥95% purity) .

Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the trans-configuration and benzoyl substitution pattern (e.g., aromatic proton splitting at δ 7.2–7.4 ppm for 3,5-dimethyl groups) .

- HPLC-MS : Quantify purity (>95%) and detect stereoisomeric impurities using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives .

Q. Critical Parameters :

- pH (optimize using buffers like Tris-HCl, pH 7.4).

- Solubility: Use DMSO stocks ≤0.1% to avoid solvent interference .

Advanced: How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

- Prodrug Design : Synthesize ester or amide derivatives (e.g., methyl ester) to enhance membrane permeability .

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH) at non-critical positions while monitoring logP via shake-flask assays .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve aqueous dispersion and sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.